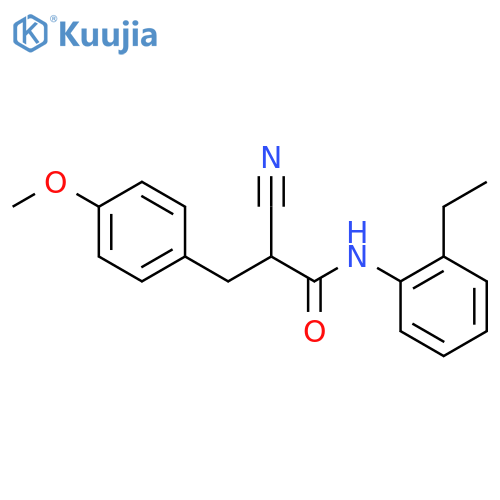Cas no 1260939-80-7 (2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide)

1260939-80-7 structure
商品名:2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- BS-5570
- CS-0334659
- 1260939-80-7
- AKOS005640157
- 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
- STL086260
- Benzenepropanamide, α-cyano-N-(2-ethylphenyl)-4-methoxy-
- 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
-
- インチ: 1S/C19H20N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-11,16H,3,12H2,1-2H3,(H,21,22)
- InChIKey: JXSAVLIDJUVJLJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C#N)CC1C=CC(=CC=1)OC)NC1C=CC=CC=1CC
計算された属性
- せいみつぶんしりょう: 308.152477885g/mol
- どういたいしつりょう: 308.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 62.1Ų
2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405329-1g |
2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide |
1260939-80-7 | 95% | 1g |
¥3112.00 | 2024-08-09 |
2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1260939-80-7 (2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量